tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate
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Description
“tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C19H25N3O3 . It has a molecular weight of 343.42 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate” is complex, with a quinoxalin-2-yloxy group attached to a piperidine ring via a methylene bridge . The piperidine ring is further substituted with a tert-butyl carboxylate group .Scientific Research Applications
1. Chemical Synthesis and Modification
Tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate and its analogues are key structural motifs in bioactive natural products and synthetic drugs. Xie et al. (2019) described a protocol for preparing various quinoxaline-3-carbonyl compounds, highlighting the versatility of this compound in chemical synthesis (Xie et al., 2019).
2. Synthesis of Key Intermediates in Drug Development
This compound serves as a crucial intermediate in the synthesis of certain pharmaceuticals. Wang et al. (2015) discussed its role in synthesizing Vandetanib, a therapeutic agent, through multiple synthesis steps (Wang et al., 2015).
3. Development of Novel Influenza Virus Inhibitors
Research by Wang et al. (2014) identified piperidine-based derivatives, including tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, as potent inhibitors of the influenza virus, suggesting a potential application in antiviral drug development (Wang et al., 2014).
4. Synthesis of Biologically Active Compounds
Kong et al. (2016) synthesized a derivative of this compound as an intermediate in the production of biologically active compounds like crizotinib, underlining its importance in medicinal chemistry (Kong et al., 2016).
5. Role in Antituberculosis Agents
Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives as potential anti-Mycobacterium tuberculosis agents, demonstrating the compound's relevance in developing treatments for tuberculosis (Jaso et al., 2005).
properties
IUPAC Name |
tert-butyl 3-(quinoxalin-2-yloxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(23)22-10-6-7-14(12-22)13-24-17-11-20-15-8-4-5-9-16(15)21-17/h4-5,8-9,11,14H,6-7,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUDCYLRLIORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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